头孢泊肟酯

描述

Cefpodoxime proxetil is an orally administered, third-generation cephalosporin antibiotic. It is a prodrug that is absorbed from the gastrointestinal tract and de-esterified to its active metabolite, cefpodoxime. This compound is effective against a broad spectrum of Gram-positive and Gram-negative bacteria, making it a valuable option for treating various bacterial infections, including respiratory tract infections, urinary tract infections, skin infections, and gonorrhea .

科学研究应用

Cefpodoxime proxetil has a wide range of scientific research applications:

作用机制

Cefpodoxime Proxetil, also known as Banan, is an orally administered, extended-spectrum, semi-synthetic antibiotic of the cephalosporin class . Here is a detailed exploration of its mechanism of action:

Target of Action

Cefpodoxime Proxetil targets most Gram-positive and Gram-negative bacteria . Its active metabolite binds preferentially to penicillin-binding protein 3 (PBP3), a critical component in the bacterial cell wall synthesis process .

Mode of Action

Cefpodoxime Proxetil is a prodrug, which means it is inactive when ingested and is converted into its active form, Cefpodoxime, in the body . The active metabolite of Cefpodoxime inhibits the synthesis of peptidoglycan, the primary constituent of bacterial cell walls . This inhibition disrupts the cell wall structure, leading to bacterial cell death .

Biochemical Pathways

The primary biochemical pathway affected by Cefpodoxime is the bacterial cell wall synthesis pathway . By inhibiting the production of peptidoglycan, Cefpodoxime disrupts the integrity of the bacterial cell wall, leading to cell lysis and death .

Pharmacokinetics

Cefpodoxime Proxetil is absorbed from the gastrointestinal tract and de-esterified to its active metabolite, Cefpodoxime . Following oral administration, approximately 50% of the administered Cefpodoxime dose is absorbed systemically . It has an elimination half-life of 2-3 hours in adults, which is prolonged in renal failure . The bioavailability of Cefpodoxime is approximately 50%, and it is increased when taken with food .

Result of Action

The result of Cefpodoxime’s action is the death of the bacterial cells due to the disruption of their cell wall structure . This leads to the effective treatment of various bacterial infections, including acute otitis media, pharyngitis, sinusitis, and gonorrhea .

Action Environment

The action of Cefpodoxime can be influenced by various environmental factors. For instance, its absorption can be enhanced when taken with food . Additionally, in patients with renal insufficiency, the elimination half-life of Cefpodoxime is prolonged, affecting its overall action .

生化分析

Biochemical Properties

Cefpodoxime proxetil interacts with various enzymes and proteins in the body. It is more active against Gram-negative bacteria than amoxycillin, and has comparable activity to intramuscular cefotiam . It is also active against Enterobacteriaceae, Hemophilus spp., and Moraxella spp., including beta-lactamase producers and many strains resistant to other oral agents .

Cellular Effects

Cefpodoxime proxetil influences cell function by inhibiting bacterial cell wall synthesis, leading to cell death . It has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, and high stability in the presence of beta-lactamases .

Molecular Mechanism

Cefpodoxime proxetil exerts its effects at the molecular level by binding to penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall . This inhibits the third and final stage of bacterial cell wall synthesis, leading to cell lysis .

Temporal Effects in Laboratory Settings

In laboratory settings, cefpodoxime proxetil has been observed to have good stability . Over time, it continues to exhibit potent antibacterial activity, making it a valuable tool in the management of various common bacterial infections .

Dosage Effects in Animal Models

The effects of cefpodoxime proxetil vary with different dosages in animal models .

Metabolic Pathways

Cefpodoxime proxetil is involved in the metabolic pathway of cephalosporin antibiotics . It is a prodrug that is de-esterified in vivo to its active form, cefpodoxime .

Transport and Distribution

Cefpodoxime proxetil is transported and distributed within cells and tissues via the bloodstream . After oral administration, it is absorbed and converted to its active form in the body .

Subcellular Localization

As an antibiotic, cefpodoxime proxetil does not have a specific subcellular localization. Instead, it works by binding to PBPs on the inner membrane of the bacterial cell wall, inhibiting cell wall synthesis and leading to cell death .

准备方法

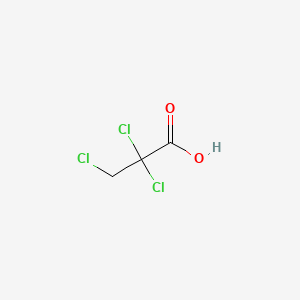

Synthetic Routes and Reaction Conditions: The synthesis of cefpodoxime proxetil typically involves the esterification of cefpodoxime acid. One common method includes dissolving cefpodoxime acid in solvents such as N,N-dimethyl acetamide, N,N-dimethyl formamide, or dimethyl sulphoxide. The esterification reaction is then carried out using isopropyl chloroformate in the presence of a base like triethylamine .

Industrial Production Methods: Industrial production of cefpodoxime proxetil involves high-speed homogenization and precipitation techniques. Polymers such as methylcellulose, sodium alginate, and chitosan are precipitated on the surface of cefpodoxime proxetil using salting-out agents like sodium citrate and calcium chloride. This method enhances the bioavailability of the compound by improving its solubility and dissolution rate .

化学反应分析

Types of Reactions: Cefpodoxime proxetil undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.

Common Reagents and Conditions:

Hydrolysis: This reaction occurs in the presence of water or acidic conditions, leading to the formation of cefpodoxime.

Major Products Formed: The primary product formed from the hydrolysis of cefpodoxime proxetil is cefpodoxime, which is the active metabolite responsible for its antibacterial activity .

相似化合物的比较

Cefixime: Another third-generation cephalosporin with similar antibacterial activity but different pharmacokinetic properties.

Cefuroxime axetil: A second-generation cephalosporin with a broader spectrum of activity against Gram-negative bacteria.

Uniqueness of Cefpodoxime Proxetil: Cefpodoxime proxetil is unique due to its high oral bioavailability and its ability to be used as a prodrug, which enhances its absorption and effectiveness. Its broad-spectrum activity and stability under various conditions make it a valuable antibiotic in clinical practice .

属性

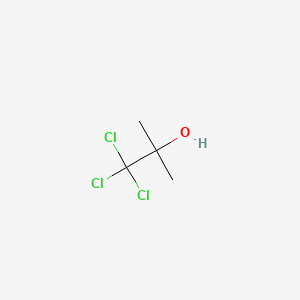

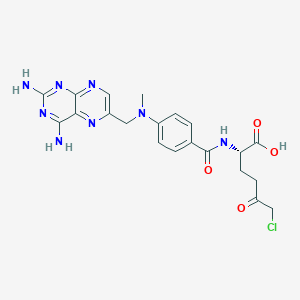

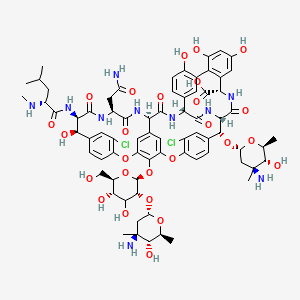

IUPAC Name |

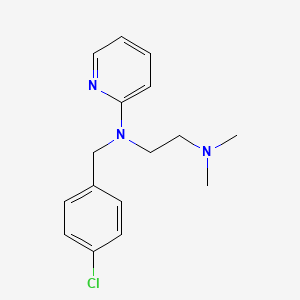

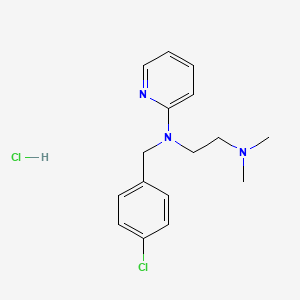

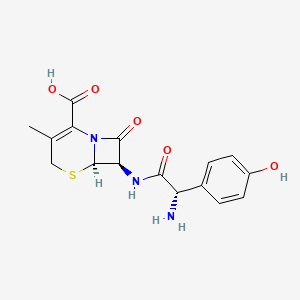

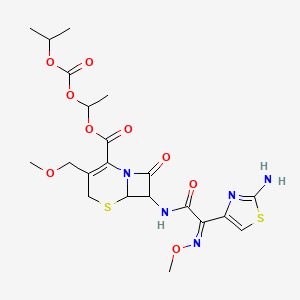

1-propan-2-yloxycarbonyloxyethyl 7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O9S2/c1-9(2)33-21(30)35-10(3)34-19(29)15-11(6-31-4)7-36-18-14(17(28)26(15)18)24-16(27)13(25-32-5)12-8-37-20(22)23-12/h8-10,14,18H,6-7H2,1-5H3,(H2,22,23)(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTINZAODLRIQIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)OC(C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CSC(=N3)N)COC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5O9S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80861095 | |

| Record name | 1-({[(Propan-2-yl)oxy]carbonyl}oxy)ethyl 7-[2-(2-amino-1,3-thiazol-4-yl)(methoxyimino)acetamido]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

557.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87239-81-4 | |

| Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-, 1-[[(1-methylethoxy)carbonyl]oxy]ethyl ester, (6R,7R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.191 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2- (2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-, 1-[[(1- methylethoxy)carbonyl]oxy]ethyl ester, (6R,7R)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Cefpodoxime proxetil exert its antibacterial effect?

A1: Cefpodoxime proxetil itself is a prodrug, meaning it is inactive until metabolized in the body. [] It is hydrolyzed to its active form, cefpodoxime acid, which inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). [, ] This binding disrupts the cross-linking of peptidoglycans, essential components of the bacterial cell wall, leading to cell lysis and bacterial death. []

Q2: What is the molecular formula and weight of Cefpodoxime proxetil?

A2: While specific spectroscopic data is not provided in the research excerpts, the molecular formula of Cefpodoxime proxetil is C23H27N5O11S and its molecular weight is 557.54 g/mol. [, ]

Q3: What are some challenges associated with the formulation of Cefpodoxime proxetil?

A3: Cefpodoxime proxetil exhibits low aqueous solubility, posing challenges for achieving desired dissolution rates and bioavailability. [, , , , ] Various formulation strategies are employed to overcome this limitation.

Q4: How is the dissolution rate of Cefpodoxime proxetil enhanced in pharmaceutical formulations?

A4: Several techniques are used, including the preparation of solid dispersions with polymers like PEG 6000 [] and Soluplus. [, ] These methods aim to increase the drug's surface area and enhance its solubility in aqueous media, ultimately improving its dissolution rate and bioavailability. [, , , , ]

Q5: Are there alternative formulations to improve the stability and bioavailability of Cefpodoxime proxetil?

A5: Yes, researchers have explored various approaches, including:

- Submicron emulsion solid preparations: These utilize micro-emulsification technology to enhance stability and dissolution rate, potentially leading to better bioavailability. []

- Freeze-dried powder injections: This method, employing chitosan nanoparticles, improves water solubility and shortens dissolution time. []

- Dry suspensions: Formulations incorporating sucrose, mannitol, and starch slurry have shown promising dissolution rates and stability profiles. []

- Reconstitutable oral suspensions: Natural suspending agents like Trigonella foenum graecum mucilage have shown potential in enhancing stability and flow properties. []

Q6: What is the impact of dissolution on Cefpodoxime proxetil's efficacy?

A6: Complete dissolution of Cefpodoxime proxetil is crucial for optimal bioavailability. [] A study comparing tablets and an oral solution found that the bioavailability of tablets was 82% relative to the solution, highlighting the importance of dissolution for optimal drug absorption. []

Q7: How is Cefpodoxime proxetil absorbed and metabolized in the body?

A7: Cefpodoxime proxetil is absorbed after oral administration and is rapidly hydrolyzed to its active metabolite, cefpodoxime, by esterases in the gastrointestinal tract and blood. [, , ]

Q8: Does food intake influence the absorption of Cefpodoxime proxetil?

A8: While food does not affect the extent of absorption, it can delay the rate of absorption of cefpodoxime proxetil. [] This delay was observed in a study where a high-fat meal was administered with the drug in an oral solution form. []

Q9: What is the elimination half-life of Cefpodoxime proxetil?

A9: The elimination half-life of cefpodoxime proxetil is relatively short, ranging from 149 to 172 minutes, as observed in a study with doses of 0.1 and 0.2 g. []

Q10: What types of infections has Cefpodoxime proxetil been studied for in clinical trials?

A10: Cefpodoxime proxetil has been investigated for various infections, including lower respiratory tract infections (pneumonia, acute bronchitis, acute on chronic bronchitis) and upper respiratory tract infections (tonsillitis/pharyngitis, sinusitis). [, , , , , ]

Q11: What is the clinical efficacy of Cefpodoxime proxetil compared to other antibiotics?

A11: Several studies have demonstrated that Cefpodoxime proxetil exhibits comparable or even superior efficacy to other antibiotics in treating specific infections:

- Acute otitis media: In children, cefpodoxime proxetil showed at least equivalent efficacy to comparators (amoxicillin/clavulanic acid, cefaclor, cefixime), with some studies indicating superior healing rates. []

- Streptococcal pharyngotonsillitis: A 5-day course of cefpodoxime proxetil demonstrated comparable clinical and bacteriological efficacy to a 10-day course of phenoxymethyl penicillin, highlighting its potential for shorter treatment durations. []

- Bronchopneumonia: In vulnerable patients, cefpodoxime proxetil showed comparable efficacy and tolerance to ceftriaxone. []

Q12: What are the advantages of using Cefpodoxime proxetil in pediatric patients?

A12: Cefpodoxime proxetil is available in oral formulations suitable for pediatric use, such as suspensions. [, ] This is particularly advantageous for children who have difficulty swallowing tablets or capsules.

Q13: Is there a concern about bacterial resistance developing to Cefpodoxime proxetil?

A13: Yes, as with many antibiotics, there is a growing concern about bacterial resistance to cefpodoxime proxetil. [, ] This highlights the importance of judicious antibiotic use and the need for ongoing research to develop new antibiotics or alternative treatment strategies.

Q14: What analytical methods are used to quantify Cefpodoxime proxetil in various matrices?

A14: Several analytical techniques have been employed for the quantification of cefpodoxime proxetil, including:

- High-performance liquid chromatography (HPLC): This is a widely used method for analyzing cefpodoxime proxetil in various matrices, including serum, urine, and pharmaceutical formulations. [, , , , , , ]

- UV spectrophotometry: This technique is employed for the quantification of cefpodoxime proxetil in pharmaceutical formulations, often in combination with other analytical methods like HPLC. [, , , , ]

- Densitometric HPTLC: This method has been developed for the analysis of cefpodoxime proxetil in human plasma. []

Q15: Have these analytical methods been validated?

A15: Yes, various studies highlight the validation of analytical methods for cefpodoxime proxetil analysis. Researchers follow ICH guidelines to ensure accuracy, precision, linearity, specificity, and robustness of the chosen method. [, , , , , ] This rigorous validation ensures reliable and reproducible results.

Q16: Does Cefpodoxime proxetil interact with other medications?

A16: Cefpodoxime proxetil's interaction with antacids and H2 receptor antagonists has been studied. [, ] Results show a reduction in the area under the curve (AUC) when co-administered with aluminum magnesium hydroxide (Maalox 70) or famotidine, indicating a potential for reduced drug absorption. []

Q17: Are there any known in vitro interactions between Cefpodoxime proxetil and other drugs?

A17: Research indicates a potential for in vitro interaction between cefpodoxime proxetil and H2 receptor blockers (ranitidine, famotidine, and cimetidine). [] Under specific conditions, these H2 blockers decreased cefpodoxime proxetil availability. []

Q18: What are some areas of future research for Cefpodoxime proxetil?

A18: Future research on cefpodoxime proxetil can focus on:

- Combatting resistance: Developing strategies to overcome emerging bacterial resistance is crucial. [, ] This could involve exploring novel drug delivery systems, combination therapies, or identifying new drug targets.

- Optimizing formulations: Continued research into novel formulations can further enhance solubility, bioavailability, and ultimately improve patient outcomes. [, , , , , , , ]

- Personalized therapy: Investigating biomarkers to predict treatment response and identify potential adverse effects could pave the way for personalized medicine approaches. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。